

2-Chlorobenzenemethanethiol structural formula and isomers

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Compound of Interest

Compound Name: 2-Chlorobenzenemethanethiol

CAS No.: 39718-00-8

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An In-Depth Technical Guide to **2-Chlorobenzenemethanethiol** and Its Positional Isomers for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of **2-chlorobenzenemethanethiol** and its positional isomers, 3-chlorobenzenemethanethiol and 4-chlorobenzenemethanethiol. This document is structured to deliver not just data, but actionable insights into the synthesis, analysis, and potential applications of these compounds, grounded in established scientific principles.

Section 1: Core Compound and Isomeric Landscape

2-Chlorobenzenemethanethiol, also known as 2-chlorobenzyl mercaptan, is an organosulfur compound. Its structure consists of a benzene ring substituted with a chlorine atom and a methanethiol (-CH₂SH) group at the ortho position. The strategic placement of the chloro group significantly influences the molecule's electronic properties and reactivity compared to its parent compound, benzyl mercaptan.

The positional isomers, 3-chlorobenzenemethanethiol (meta) and 4-chlorobenzenemethanethiol (para), differ in the substitution pattern on the benzene ring. This seemingly minor structural variation leads to distinct physical and chemical properties, which are critical considerations in synthetic chemistry and drug design.

Structural Formulas of Chlorobenzenemethanethiol Isomers

Caption: Structural formulas of the ortho, meta, and para isomers of chlorobenzenemethanethiol.

Section 2: Physicochemical Properties: A Comparative Analysis

The position of the chlorine atom on the benzene ring significantly impacts the physicochemical properties of these isomers. While comprehensive experimental data for the 2-chloro and 3-chloro isomers are not readily available in public literature, we can infer trends based on the well-documented properties of the 4-chloro isomer and the parent compound, benzyl mercaptan.

Property	2-Chlorobenzene methanethiol	3-Chlorobenzene methanethiol	4-Chlorobenzene methanethiol	Benzyl Mercaptan (for reference)
IUPAC Name	(2-chlorophenyl)methanethiol	(3-chlorophenyl)methanethiol	(4-chlorophenyl)methanethiol[1]	Phenylmethanethiol[2]
Molecular Formula	C ₇ H ₇ ClS	C ₇ H ₇ ClS	C ₇ H ₇ ClS[1]	C ₇ H ₈ S[2]
Molecular Weight	158.65 g/mol	158.65 g/mol	158.65 g/mol [1] [3]	124.20 g/mol [2]
Appearance	Colorless to pale yellow liquid (presumed)	Colorless to pale yellow liquid (presumed)	Colorless to pale yellow liquid[4]	Colorless liquid[2]
Odor	Strong, unpleasant (presumed)	Strong, unpleasant (presumed)	Strong, unpleasant[4]	Unpleasant, leek- or garlic-like[2]
Melting Point	Data not available	Data not available	19-20 °C[3]	-30 °C[2]
Boiling Point	Data not available	Data not available	Data not available	195 °C[2]
Density	Data not available	Data not available	1.202 g/mL at 25 °C[3]	1.058 g/mL[2]
Refractive Index	Data not available	Data not available	n ₂₀ /D 1.5893[3]	n ₂₀ /D 1.5751[2]
Solubility	Limited in water; soluble in organic solvents (presumed)	Limited in water; soluble in organic solvents (presumed)	Limited solubility in water; soluble in organic solvents[4]	Low solubility in water; very soluble in ethanol and ether[2]

Note: Properties for the 2- and 3-isomers are presumed based on the properties of the 4-isomer and general chemical principles. Experimental verification is required.

Section 3: Synthesis of Chlorobenzenemethanethiol Isomers

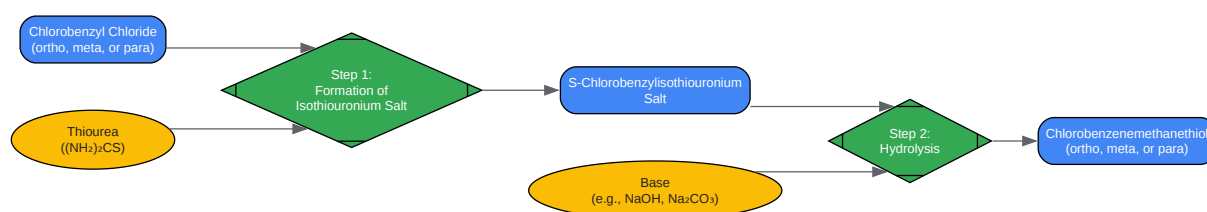
A common and effective method for the synthesis of benzyl mercaptans involves the reaction of the corresponding benzyl chloride with a sulfur nucleophile. This approach can be readily adapted for the synthesis of the chlorobenzenemethanethiol isomers.

General Synthetic Pathway

The synthesis typically proceeds via a two-step process:

- **Formation of an Isothiuronium Salt:** The respective chlorobenzyl chloride is reacted with thiourea in an alcoholic solvent. This reaction forms a stable S-benzylisothiuronium salt intermediate.
- **Hydrolysis:** The isothiuronium salt is then hydrolyzed under basic conditions to yield the desired chlorobenzenemethanethiol.

General Synthesis Workflow



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Caption: General two-step synthesis of chlorobenzenemethanethiol isomers.

Detailed Experimental Protocol (Adapted from Benzyl Mercaptan Synthesis)

This protocol is a generalized procedure and may require optimization for each specific isomer.

Materials:

- Appropriate Chlorobenzyl Chloride isomer (2-, 3-, or 4-)
- Thiourea
- Ethanol (95%)
- Sodium Hydroxide or Sodium Carbonate
- Hydrochloric Acid (for acidification)
- Anhydrous Magnesium Sulfate (for drying)
- Nitrogen gas supply

Procedure:

- Isothiuronium Salt Formation:
 - In a round-bottom flask equipped with a reflux condenser, combine 1 mole of the selected chlorobenzyl chloride isomer with 1.1 moles of thiourea in 50 mL of 95% ethanol.
 - Reflux the mixture for approximately 6 hours.
 - Upon cooling, the corresponding S-chlorobenzylisothiuronium salt will crystallize out.
 - Collect the crystals by filtration.
- Hydrolysis to the Thiol:
 - In a two-necked flask under a slow stream of nitrogen, dissolve 1 mole of the S-chlorobenzylisothiuronium salt in approximately 300 mL of 5 N sodium hydroxide or

sodium carbonate solution.

- Reflux the mixture for 2 hours.
- Cool the reaction mixture in an ice bath.
- Carefully acidify the cooled mixture with 2 N hydrochloric acid until the solution is acidic. The chlorobenzenemethanethiol will separate as an oily layer.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- The crude product can be further purified by vacuum distillation under a nitrogen atmosphere.

Causality Behind Experimental Choices:

- Thiourea as a Sulfur Source: Thiourea is an excellent, stable, and odorless sulfur nucleophile for this type of reaction, leading to a crystalline intermediate that is easy to handle.
- Nitrogen Atmosphere: The use of an inert nitrogen atmosphere during hydrolysis and distillation is crucial to prevent the oxidation of the thiol to the corresponding disulfide, which is a common side reaction.
- Basic Hydrolysis: The basic conditions facilitate the cleavage of the C-S bond in the isothiuronium salt to liberate the free thiol.

Section 4: Analytical Methodologies for Isomer Separation and Identification

The separation and identification of positional isomers are critical for quality control and for understanding structure-activity relationships. Due to their similar chemical properties, specialized analytical techniques are required.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating positional isomers. The choice of stationary phase is paramount for achieving adequate resolution.

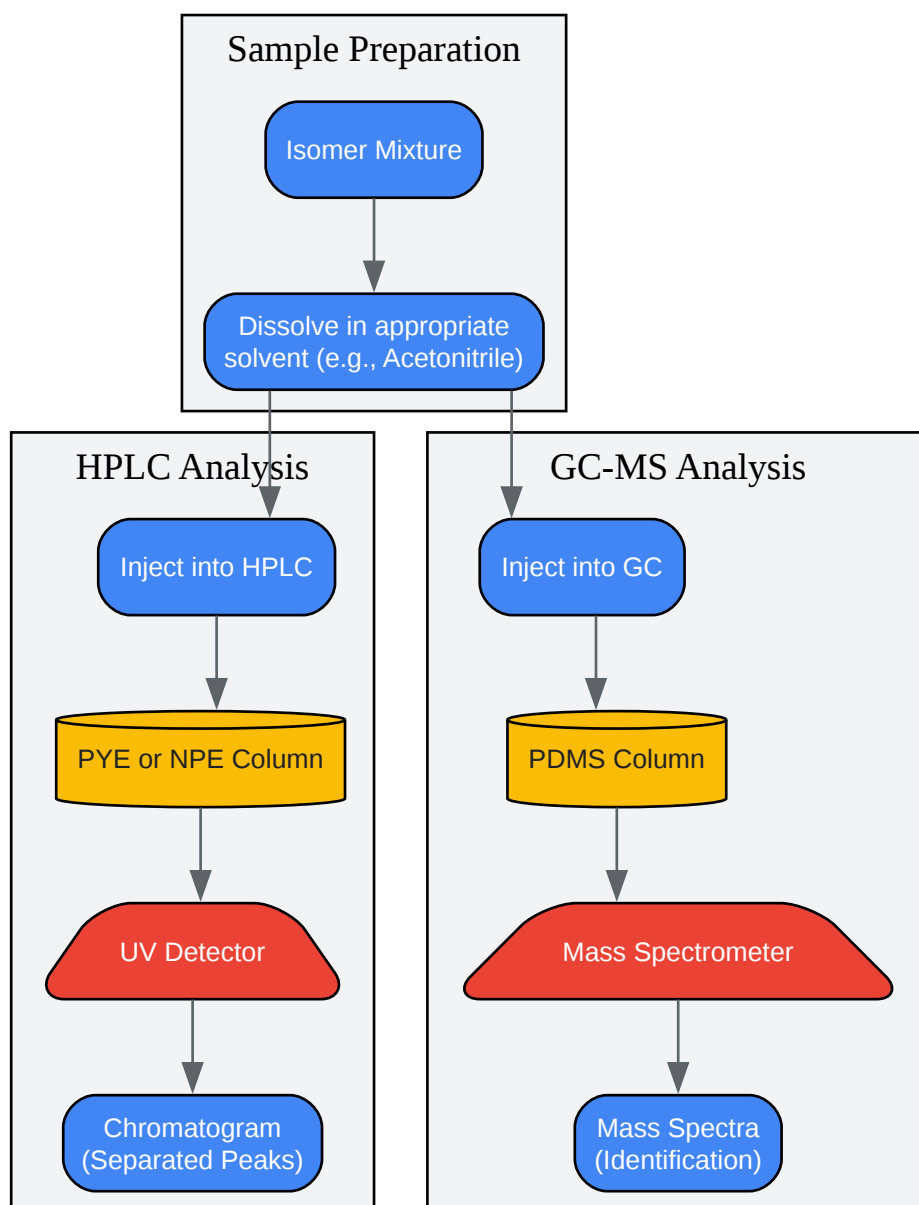
- **Recommended Columns:** Columns that offer multiple modes of interaction, such as π - π and dipole-dipole interactions in addition to hydrophobic interactions, are often successful. For aromatic isomers, columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) bonded phases can provide excellent selectivity.[5]
- **Mobile Phase:** A typical mobile phase would consist of a mixture of acetonitrile or methanol and water. Gradient elution may be necessary to achieve optimal separation. The pH of the mobile phase can also be adjusted to influence the retention of the analytes.[6]

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of these isomers.

- **Column Selection:** A non-polar stationary phase, such as polydimethylsiloxane (PDMS), is a good starting point for the separation of these compounds.[7] The choice of column length, internal diameter, and film thickness will influence the resolution.
- **Detector:** An electron capture detector (ECD) is highly sensitive to halogenated compounds and would be suitable for detecting the chlorobenzenemethanethiol isomers.[8] A mass spectrometer provides definitive identification based on the fragmentation patterns of the isomers.

Analytical Workflow for Isomer Analysis



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Caption: A typical analytical workflow for the separation and identification of chlorobenzenemethanethiol isomers.

Section 5: Safety and Handling

Chlorobenzenemethanethiols are hazardous chemicals and should be handled with appropriate safety precautions.

- Toxicity: Like other mercaptans, they are expected to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled. They are also likely to cause skin and serious eye irritation.[1]
- Handling: All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Relevance in Research and Drug Development

Chlorinated organic compounds and thiols are important pharmacophores in medicinal chemistry. The introduction of a chlorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10]

The thiol group is highly reactive and can participate in various biological processes.[11] It can act as a nucleophile, a reducing agent, and can form disulfide bonds, which are crucial for the structure and function of many proteins.[12]

4-Chlorobenzyl mercaptan has been investigated for its potential in the synthesis of β -unsaturated ketones and as an intermediate for compounds with anti-malarial and anti-HIV activity.[13] The ortho and meta isomers, with their unique electronic and steric properties, represent unexplored chemical space for the development of novel therapeutic agents.

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